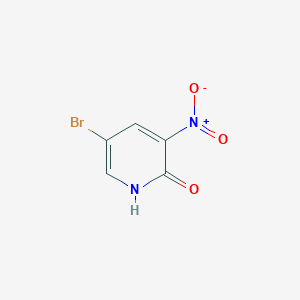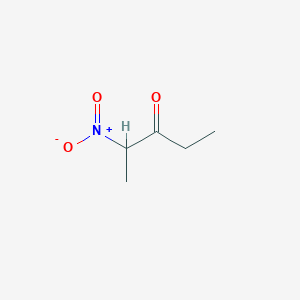
N-生物素基甘氨酸
描述
Synthesis Analysis
The synthesis of N-Biotinyl Glycine or similar compounds often involves chemical or chemo-enzymatic methods . For instance, N-aryl glycine-based initiators, which are similar to N-Biotinyl Glycine, can be synthesized and used to trigger thermal- or light-induced polymerizations . Another approach involves the use of biotin-labeled peptides for affinity purification and other applications .Molecular Structure Analysis
The molecular structure of N-Biotinyl Glycine is likely to be influenced by the properties of both biotin and glycine. The analysis of such structures often involves high-performance liquid chromatography (HPLC) and exoglycosidase enzyme array digestions . These techniques can provide quantitative glycan analysis of sugars released from glycoproteins .Chemical Reactions Analysis
The chemical reactions involving N-Biotinyl Glycine or similar compounds can be quite complex. For instance, N-aryl glycines can act as versatile initiators for various types of polymerization reactions . Additionally, biotin-labeled peptides can be used in various applications that exploit the high affinity of streptavidin and avidin for biotin .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Biotinyl Glycine would likely be influenced by the properties of both biotin and glycine. Techniques such as high-throughput material research can be used to analyze these properties .科学研究应用
Microbial Nitrogen Mineralization
N-Biotinyl Glycine, in the form of glycine, can be utilized by microorganisms for nitrogen mineralization . The addition of glycine promotes gross nitrogen mineralization and microbial nitrogen immobilization significantly . This process is important in soil ecology, as it contributes to the transformation and availability of nitrogen in forest soils .
Protein Detection and Purification
The biotin-avidin interaction, which involves N-Biotinyl Glycine, is commonly exploited to detect and/or purify proteins . This is due to the high specificity that these two molecules have for each other .
Biotinylation
Biotinylation is the process of attaching biotin to proteins and other macromolecules . N-Biotinyl Glycine can be used in this process, which has a wide range of applications in biological research and medicine .
Affinity Purification
Biotin-labeled peptides, which can be created using N-Biotinyl Glycine, have many important applications in immunology and histochemistry . One such application is affinity purification, a method of separating biochemical mixtures based on a highly specific interaction such as that between biotin and avidin .
Flow Cytometry
N-Biotinyl Glycine can also be used in FRET-based flow cytometry . This technique is used to measure physical and chemical characteristics of a population of cells or particles .
Solid-Phase Immunoassays
Another application of N-Biotinyl Glycine is in solid-phase immunoassays . These are tests performed to detect the presence of antibodies or antigens in a sample .
Receptor Localization
N-Biotinyl Glycine can be used for receptor localization . This involves determining the distribution of receptors in a tissue or cell .
Drug Targeting Systems
The interaction between biotin (N-Biotinyl Glycine) and avidin is a useful tool in drug targeting systems . The extraordinary affinity of avidin for biotin allows biotin-containing molecules in a complex mixture to be discretely bound with avidin conjugates .
未来方向
The future directions for research on N-Biotinyl Glycine and similar compounds could involve optimizing inefficiencies in their synthesis and broadening the horizon of potential applications . For instance, the reductive glycine pathway, which involves the production of glycine, presents promising future directions for research .
作用机制
Target of Action
N-Biotinyl Glycine is a compound that primarily targets acetyl-CoA carboxylase (ACC) . ACC is an enzyme that catalyzes the first committed step in fatty acid biosynthesis, a metabolic pathway required for several important biological processes including the synthesis and maintenance of cellular membranes .
Mode of Action
The mode of action of N-Biotinyl Glycine involves two distinct enzymatic activities. First, a biotin carboxylase (BC) component catalyzes the MgATP-dependent carboxylation of the N1′ atom of the biotin cofactor, using bicarbonate as the CO2 donor . The biotin is covalently linked through an amide bond to a lysine side chain in the biotin carboxyl carrier protein (BCCP) component . This process typically involves the application of chemical reagents or enzymatic procedures to attach biotin to target proteins .
Biochemical Pathways
The biochemical pathways affected by N-Biotinyl Glycine are primarily related to fatty acid metabolism. The products produced from this pathway are required in numerous biological processes such as bacterial quorum sensing and protein modification . Additionally, N-Biotinyl Glycine is involved in the N-degron pathway, which targets proteins for degradation through N-terminal degron motifs .
Pharmacokinetics
It is known that n-glycans play a significant role in the pharmacodynamics and pharmacokinetics of recombinant therapeutic proteins and antibodies . Highly sialylated complex-type glycans enable the longer serum half-lives of proteins .
Result of Action
The result of the action of N-Biotinyl Glycine is the modulation of fatty acid biosynthesis. By targeting ACC, N-Biotinyl Glycine can influence the synthesis and maintenance of cellular membranes . Additionally, the compound’s involvement in the N-degron pathway suggests a role in protein degradation .
Action Environment
The action environment of N-Biotinyl Glycine is largely dependent on the physiological conditions and biological systems in which it operates. As a water-soluble compound, N-Biotinyl Glycine is compatible with physiological conditions and biological systems . .
属性
IUPAC Name |
2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19)/t7-,8-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCEKNYUXATHY-LAEOZQHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609918 | |
| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinyl Glycine | |
CAS RN |
160390-90-9 | |
| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)








